N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-10-15(11(2)25-20-10)26(22,23)21-12-3-5-13(6-4-12)24-16-14(9-17)18-7-8-19-16/h7-8,12-13,21H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAAKYHDCRXLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound incorporates a cyclohexyl group, a pyrazine ring, and an isoxazole moiety, which contribute to its distinct chemical properties and suggest various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.49 g/mol. The structural features include:
- Cyclohexyl Group : Provides hydrophobic characteristics.
- Pyrazine Ring : May participate in π-stacking interactions, influencing biological activity.
- Isoxazole Moiety : Known for its role in medicinal chemistry, particularly in anti-inflammatory and antibacterial agents.
- Sulfonamide Group : Imparts significant biological activity, particularly in antibacterial properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.49 g/mol |
| Functional Groups | Cyclohexyl, Pyrazine, Isoxazole, Sulfonamide |
Antimicrobial Properties
Sulfonamides are known for their antibacterial properties. The incorporation of the sulfonamide group in this compound suggests potential efficacy against both Gram-positive and Gram-negative bacteria. Research indicates that sulfonamides inhibit bacterial growth by interfering with folate synthesis through competitive inhibition of dihydropteroate synthase.
Anti-inflammatory Activity
Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial in the development of non-steroidal anti-inflammatory drugs (NSAIDs). A study on related compounds demonstrated that certain sulfonamide derivatives exhibited significant COX-2 inhibition in vitro and in vivo .
The mechanism of action for this compound likely involves interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : The unique structure may allow binding to specific receptors or proteins involved in inflammation or infection processes.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds within the same class. For instance:
- A study on sulfonamide-containing pyrazole derivatives highlighted their effectiveness as selective COX-2 inhibitors .
- Another investigation into isoxazole derivatives revealed their potential as novel antibacterial agents due to their ability to disrupt bacterial folate metabolism .
Table 2: Summary of Biological Activities
| Activity Type | Evidence/Findings |
|---|---|
| Antibacterial | Inhibition of bacterial growth via folate synthesis interference. |
| Anti-inflammatory | Significant COX-2 inhibition demonstrated in related compounds. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinct features are highlighted through comparisons with structurally related sulfonamides:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s 3-cyanopyrazine ether and isoxazole sulfonamide likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Metabolic Stability : The isoxazole group in the target compound may resist oxidative metabolism compared to ’s imidazo-pyrrolo-pyrazine derivatives, which contain labile allyl or sulfonylethyl groups .
Q & A
Q. What are the established synthetic protocols for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide?
Methodological Answer: The synthesis typically involves multi-step routes, including:
- Core Cyclohexyl Intermediate Preparation : Reacting 1,4-cyclohexanediol with 3-cyanopyrazine-2-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl intermediate .
- Sulfonamide Coupling : Introducing the 3,5-dimethylisoxazole-4-sulfonamide group via nucleophilic substitution. This step often uses sulfonyl chlorides and amines in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, cyclohexyl proton splitting patterns (axial vs. equatorial) validate the (1r,4r) configuration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na]⁺ peaks with <2 ppm error) .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, though single-crystal growth may require slow evaporation in solvents like methanol/water .
- HPLC Purity Analysis : Reverse-phase C18 columns (ACN/water gradient) ensure >95% purity .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction to introduce the 3-cyanopyrazine moiety while maintaining stereochemical fidelity?
Methodological Answer:
- Solvent Selection : DMF or DMSO enhances nucleophilicity of the cyclohexanol oxygen but may require lower temperatures (0–25°C) to avoid racemization .
- Base Screening : K₂CO₃ or Cs₂CO₃ improves yield in SN2 reactions compared to weaker bases .
- Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems .
- Monitoring Stereochemistry : Chiral HPLC (Chiralpak IA column, hexane/IPA) tracks enantiopurity during synthesis .
Data Contradiction Example :
Some studies report side products from O- vs. N-alkylation on pyrazine. Mitigate this by pre-activating the pyrazine with TMSCl before coupling .
Q. What strategies are recommended for resolving discrepancies in biological activity data across different experimental models?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to normalize activity measurements .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if metabolite interference explains variability .
- Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm direct target binding in different cell lines .
- Data Cross-Validation : Compare IC₅₀ values across orthogonal assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .
Q. What computational approaches are employed to predict the binding affinity and selectivity of this compound toward target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds with pyrazine CN groups and hydrophobic contacts with cyclohexyl/isoxazole moieties .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction persistence .
- Free Energy Calculations : MM/PBSA or FEP+ quantify ΔG binding, with corrections for entropy penalties from rigid cyclohexyl groups .
Example SAR Insight :
Modifying the pyrazine cyano group to amide reduces activity (ΔΔG = +3.2 kcal/mol), highlighting its critical role in target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
